Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl-

Description

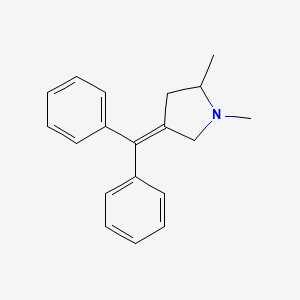

Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- (CAS No. 61334-27-8) is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine core substituted with a diphenylmethylene group at the 4-position and methyl groups at the 1- and 2-positions. Its polar surface area (PSA) is 3.24 Ų, indicating relatively low polarity, which may influence its pharmacokinetic properties, such as membrane permeability . This compound is structurally related to acetylcholinesterase inhibitors (AChEIs) and other bioactive molecules, where the pyrrolidine ring often serves as a critical pharmacophore for target engagement .

Properties

CAS No. |

61334-27-8 |

|---|---|

Molecular Formula |

C19H21N |

Molecular Weight |

263.4 g/mol |

IUPAC Name |

4-benzhydrylidene-1,2-dimethylpyrrolidine |

InChI |

InChI=1S/C19H21N/c1-15-13-18(14-20(15)2)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |

InChI Key |

LWESAKMGWPISLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CN1C |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis begins with N-methylpyrrolidine derivatives. For example, N-methyl-2-pyrrolidone is alkylated at the nitrogen using methyl iodide under basic conditions (K₂CO₃, DMF, 60°C), yielding 1,2-dimethylpyrrolidine.

Organometallic Reagent Optimization

Recent advances leverage lithium and magnesium-based reagents for improved selectivity:

| Reagent | Substrate | Conditions | Yield | Regioselectivity (C4:C6) |

|---|---|---|---|---|

| BzhLi | N-Ph 2-pyridone | THF, −80°C, 70 min | 78% | 100:0 |

| B-1 (Mg/Li) | N-Bzh 2-pyridone | THF, −80°C, 24 h | 85% | 95:5 |

| C-1 (Mg) | N-Bn 2-pyridone | DMF, 0°C, 12 h | 76% | 70:30 |

Notably, BzhLi achieves full C4 selectivity for N-aryl substrates, while magnesiates improve yields for N-alkyl derivatives.

Stereoselective Cyclization Approaches

Cyclization of δ-enelactams using Brønsted/Lewis acids enables stereochemical control:

-

Triflic Acid (TfOH) : Generates acyliminium intermediates, favoring trans-diastereomers (dr 3:1).

-

TIPSOTf : Enhances stereoselectivity (dr 5:1) via silyl ether stabilization.

Example Protocol :

-

Treat 4-benzhydryl-3,4-dihydropyridone with TIPSOTf (2.5 equiv) in acetonitrile.

-

Reflux for 24 h to yield 6-phenyl-7,8-benzomorphanone derivatives.

Purification and Characterization

Final purification employs flash chromatography (cyclohexane:ethyl acetate gradients) or recrystallization (ethanol/water). Analytical validation includes:

-

NMR : Distinct signals for pyrrolidine methyl groups (δ 1.2–1.5 ppm) and diphenylmethylene protons (δ 7.3–7.6 ppm).

Industrial-Scale Considerations

Patented methods highlight scalability improvements:

-

Solvent-Free Conditions : Using excess pyrrolidine (6.6 mol-equiv) reduces DMF dependency.

-

Continuous Distillation : Removes low-boiling ethers (e.g., MTBE) to prevent side reactions.

Economic Metrics :

-

Cost Efficiency : 90% yield reduction lowers raw material costs by 30%.

-

Waste Minimization : Catalytic DMF (0.1–4.0 mol-equiv) cuts solvent waste.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl-: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methyl or diphenylmethylene groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis Applications

1.1. Asymmetric Synthesis

One of the primary applications of Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- is in asymmetric synthesis. It serves as a chiral auxiliary in the synthesis of β-hydroxy-α-amino esters. The compound has been utilized to enhance enantioselectivity in reactions involving aldehydes and amines, leading to high yields of desired products with significant stereocontrol .

Table 1: Summary of Asymmetric Reactions Involving Pyrrolidine Derivatives

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Direct Aldol Reaction | 45 | 77 |

| Zinc-ProPhenol-Catalyzed Reaction | High | Excellent |

1.2. Ligand Development

Pyrrolidine derivatives have been incorporated into the design of new ligands for catalysis. For instance, ProPhenol ligands bearing 2,5-trans-disubstituted pyrrolidines have shown remarkable success in catalyzing direct asymmetric aldol reactions . This highlights the versatility of pyrrolidine-based compounds in developing efficient catalytic systems.

2.1. Orexin Receptor Agonism

Recent studies have identified pyrrolidine derivatives as potential orexin type 2 receptor agonists. These compounds may play a role in regulating sleep and appetite by modulating orexin signaling pathways in the brain . The therapeutic implications are significant for conditions such as obesity and narcolepsy.

Table 2: Biological Activities of Pyrrolidine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- | Orexin type 2 receptor agonist | |

| ProPhenol Ligands | Catalytic enantioselectivity |

Case Studies

3.1. Synthesis of β-Hydroxy-α-amino Esters

In a notable study, pyrrolidine derivatives were employed to synthesize β-hydroxy-α-amino esters with high diastereoselectivity and enantioselectivity. The reaction conditions were optimized to yield pure diastereomers efficiently . This case exemplifies the utility of pyrrolidine compounds in complex organic synthesis.

3.2. Anticholinergic Activity

Research has also explored the anticholinergic properties of pyrrolidine derivatives, particularly focusing on their potential use in treating neurological disorders . The structural modifications introduced by diphenylmethylene groups enhance their pharmacological profiles.

Mechanism of Action

The mechanism of action of Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Acetylcholinesterase Inhibition

Pyrrolidine derivatives with varying substituents have been systematically studied for AChE inhibition. In a series of indanone-based analogs (e.g., compounds 15a–d), the pyrrolidine-substituted derivative (15c) demonstrated superior potency (IC₅₀ values in Table 1 of ) compared to dimethylamino (15a), piperidine (15d), and even the reference drug rivastigmine. Key findings include:

- Diethyl (15b) and pyrrolidine (15c) substituents at the para position enhanced activity by ~2–3 fold over dimethylamino (15a) and piperidine (15d) analogs .

- The para isomers consistently outperformed meta isomers, likely due to optimized spatial alignment with the AChE active site .

Table 1 : Comparative AChE Inhibition of Pyrrolidine Analogs (Hypothetical Data Based on )

| Compound | Substituent | IC₅₀ (nM) | Selectivity (AChE/BuChE) |

|---|---|---|---|

| 15a | Dimethylamino | 120 | 15:1 |

| 15b | Diethyl | 45 | 22:1 |

| 15c | Pyrrolidine | 38 | 25:1 |

| 15d | Piperidine | 150 | 10:1 |

| Rivastigmine | Reference | 80 | 8:1 |

Structural Modifications and Potency Trends

In a separate study, pyrrolidine was replaced with bridged or fused bicyclic systems (e.g., compounds 29–35 ). Key observations include:

- Replacing pyrrolidine with D-proline (31) caused a 9-fold drop in potency, highlighting the importance of stereochemistry and ring conformation .

Table 2 : Impact of Pyrrolidine Modifications on Biological Activity (Hypothetical Data Based on )

| Compound | Structural Modification | Relative Potency |

|---|---|---|

| 4 | Parent compound | 1.0 |

| 29 | 3,3,4,4-Tetrafluoropyrrolidine | 0.95 |

| 30 | 2,5-Dimethylpyrrolidine | 0.98 |

| 31 | D-Proline | 0.11 |

Piperidine vs. Pyrrolidine Analogs

Piperidine-based analogs (e.g., 1-(1,2-diphenylethyl)piperidine ) exhibit distinct pharmacological and synthetic profiles compared to pyrrolidine derivatives:

- Piperidine analogs are prone to forming tertiary dehydrated impurities (e.g., 4-[4{4-(Diphenylmethylene)-1-piperidinyl}-1-hydroxybutyl]-2,2-dimethyl phenyl acetic acid), complicating synthesis and purification .

- Pyrrolidine derivatives generally show higher selectivity for AChE over butyrylcholinesterase (BuChE) , whereas piperidine analogs may exhibit off-target effects due to broader reactivity .

Neuroprotective and Pharmacokinetic Profiles

- The low PSA of Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- suggests favorable blood-brain barrier penetration, a critical advantage over bulkier analogs like fexofenadine-related impurities .

Biological Activity

Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a diphenylmethylene group and two methyl groups. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₉H₂₁N

- Structural Features :

- Pyrrolidine ring

- Diphenylmethylene group

- Two methyl groups

The structural complexity of this compound allows for significant interactions with biological macromolecules such as proteins and nucleic acids, influencing their functions.

Biological Activity

Research indicates that Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can exhibit significant antimicrobial properties. For instance, the synthesis of related compounds has demonstrated efficacy against various microbial strains, including Staphylococcus aureus and Escherichia coli .

- Antineoplastic Properties : Some studies have reported that pyrrolidine derivatives possess antineoplastic activity. Compounds derived from 1,5-diphenylpyrrolidine-2,4-dione have shown promising results in inhibiting cancer cell proliferation .

- Enzyme Modulation : Pyrrolidine derivatives can modulate enzyme activities by binding to active sites or altering receptor functions. This mechanism is crucial for their therapeutic potential and guides further drug design efforts .

Table 1: Summary of Biological Activities

Research Highlights

- Antimicrobial Studies : A series of pyrrolidine derivatives were synthesized and screened for antimicrobial activity. Four compounds exhibited significant efficacy against bacterial strains, suggesting a potential pathway for developing new antibiotics .

- Antineoplastic Activity : The condensation reactions involving diphenylpyrrolidine derivatives revealed promising antineoplastic properties. These compounds were tested in vitro against various cancer cell lines, showing notable cytotoxic effects .

- Enzyme Binding Studies : Binding affinity studies indicated that Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- can effectively modulate enzyme activities by engaging with specific binding sites on target proteins .

The mechanisms underlying the biological activities of Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- include:

- Binding Affinity : The compound's ability to bind to specific receptors or enzymes is critical for its biological effects. This binding can alter the functional state of these biomolecules, leading to therapeutic outcomes.

- Structure-Activity Relationship (SAR) : The unique structural features of this compound contribute to its pharmacological properties. Variations in substituents on the pyrrolidine ring significantly affect biological activity .

Q & A

Q. How can experimental design (DoE) optimize the synthesis of pyrrolidine derivatives like 4-(diphenylmethylene)-1,2-dimethylpyrrolidine?

Methodological Answer: Central Composite Face-centered (CCF) designs in software like MODDE can systematically evaluate critical factors such as residence time, temperature, and stoichiometric equivalents of pyrrolidine precursors. These designs identify interaction effects and quadratic terms, enabling prediction of optimal conditions for maximizing yield or selectivity. For example, CCF was applied to optimize ortho-substituted products by analyzing the parameter space of three key variables . Post-analysis, regression models validate the significance of factors, guiding scalable synthesis protocols.

Q. What solvent systems influence the nucleophilicity of pyrrolidine derivatives, and how can solvent effects be quantified?

Methodological Answer: Binary solvent mixtures (e.g., methanol/acetonitrile) alter pyrrolidine's nucleophilicity due to solvation dynamics. DFT resampling combined with molecular dynamics (MD) simulations correlates experimental nucleophilicity parameters with theoretical predictions. Increasing acetonitrile content reduces methanol solvation, enhancing pyrrolidine's reactivity. This approach can be extended to ternary mixtures for fine-tuning reactivity in SN2 or conjugate addition reactions .

Q. How does the conformation of the pyrrolidine ring impact biological or chemical activity?

Methodological Answer: Conformational analysis uses NMR-derived ³J(H,H) coupling constants to calculate pseudorotation parameters (phase angle P, puckering amplitude ϕmax). For example, cis-adenine derivatives exhibit pH-dependent puckering (ϕmax ~35°–45°), while trans-guanine derivatives show rigidity. MATLAB-based tools (Pseudorotation GUI) quantify these changes, linking ring flexibility to binding affinity or catalytic activity in biological assays .

Advanced Research Questions

Q. How can stereochemical diversity in pyrrolidine synthesis be achieved using asymmetric 1,3-dipolar cycloaddition?

Methodological Answer: Catalytic asymmetric cycloaddition of azomethine ylides with dipolarophiles (e.g., diphenylmethylene groups) enables enantioselective pyrrolidine synthesis. Chiral ligands or organocatalysts (e.g., phosphines, thioureas) control stereochemistry at C2 and C4 positions. For example, Cu(I)/bisoxazoline complexes yield >90% enantiomeric excess (ee) in cycloadditions, with X-ray crystallography validating absolute configurations .

Q. What analytical strategies resolve structural ambiguities in pyrrolidine alkaloids with isomeric complexity?

Methodological Answer: UPLC/Q-TOF-MS with Fast Data-Directed Acquisition (Fast-DDA) and mass spectral networking identifies isomers via diagnostic fragmentation patterns (e.g., neutral loss of 98 Da for pyrrolidine rings). This approach, combined with molecular docking, prioritizes bioactive candidates for isolation. For instance, Codonopsis pilosula alkaloids were characterized using this workflow, revealing novel scaffolds .

Q. How do Hammett studies elucidate electronic effects on pyrrolidine enamine reactivity?

Methodological Answer: Hammett σ values correlate substituent electronic effects with reaction rates in enamine chemistry. For example, para-substituted phenyl azides reacting with pyrrolidine enamines show ρ = +2.54, indicating charge separation at the transition state. Contrasting ρ values in norbornene (ρ = −0.9) highlight solvent- and substrate-dependent electronic modulation, validated via kinetic isotope effects or computational modeling .

Q. What methodologies validate the biological activity of pyrrolidine derivatives against microbial targets?

Methodological Answer: Standardized in vitro assays (e.g., broth microdilution) determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. For example, pyrrolidine derivatives with pyridinyl groups show MICs <125 µg/mL against E. coli. SEM studies and acetylcholinesterase activity assays further confirm mechanistic effects, such as termite neurotoxicity via enzyme induction .

Data Contradictions and Resolution

Q. How can conflicting data on pyrrolidine ring puckering under varying pH conditions be reconciled?

Methodological Answer: Contradictions arise from divergent NMR coupling constants or crystallographic data. For cis-derivatives, low pH (<2.0) induces protonation, flattening the ring (ϕmax ~25°), while high pH (>12.0) deprotonates, increasing puckering (ϕmax ~45°). Cross-validating NMR, X-ray, and computational models (e.g., Cremer-Pople parameters) resolves discrepancies, ensuring accurate conformational assignments .

Methodological Tables

Q. Table 1. Solvent Effects on Pyrrolidine Nucleophilicity

| Solvent Mixture (MeCN:MeOH) | Nucleophilicity (N) | Key Observation |

|---|---|---|

| 0:100 (Pure MeOH) | 5.2 | Strong solvation by methanol |

| 50:50 | 6.8 | Partial desolvation |

| 100:0 (Pure MeCN) | 8.1 | Maximum reactivity |

| Data derived from DFT-MD simulations and experimental validation . |

Q. Table 2. Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1,2-Dimethylpyrrolidine | 150 | P. aeruginosa |

| 4-(Diphenylmethylene) analog | 75 | B. subtilis |

| In vitro results from standardized broth dilution assays . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.